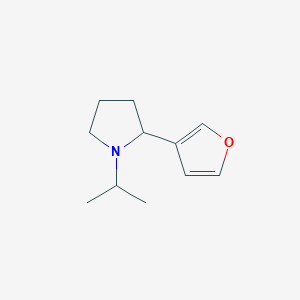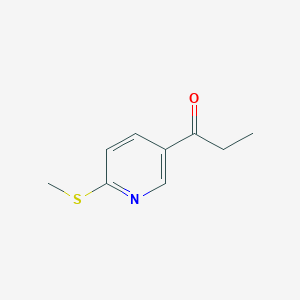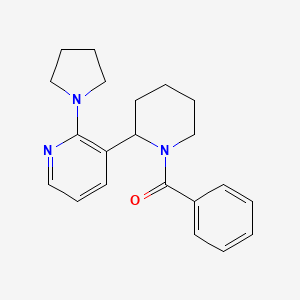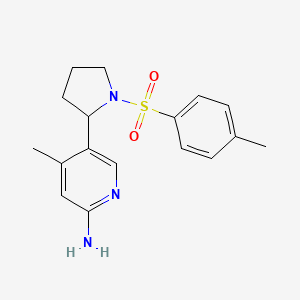
4-Chloro-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound that features both a pyrimidine and a pyrazole ring
Preparation Methods
The synthesis of 4-Chloro-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine typically involves a multi-step process. One common method starts with the preparation of the pyrazole ring, followed by the construction of the pyrimidine ring. The reaction conditions often involve the use of chlorinating agents and base catalysts to facilitate the formation of the desired compound .
Chemical Reactions Analysis
4-Chloro-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic systems
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antiviral and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes
Mechanism of Action
The mechanism of action of 4-Chloro-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar compounds include other pyrazole and pyrimidine derivatives, such as:
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
These compounds share structural similarities but differ in their chemical properties and applications. 4-Chloro-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity .
Properties
Molecular Formula |
C10H11ClN4 |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
4-chloro-6-(1-ethyl-3-methylpyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C10H11ClN4/c1-3-15-5-8(7(2)14-15)9-4-10(11)13-6-12-9/h4-6H,3H2,1-2H3 |
InChI Key |
MLAZOOJXKXKAET-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=CC(=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


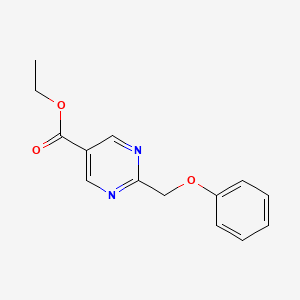
![[(3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate](/img/structure/B11804186.png)
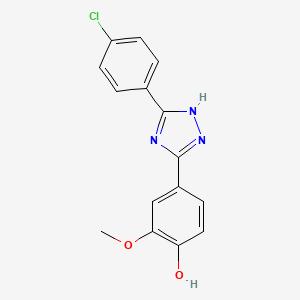

![7-Bromo-3-cyclopropylbenzo[D]isoxazole](/img/structure/B11804209.png)
